DAO Inhibitory Potency: 5-Fluoro Analog (1b) is 5.6-Fold More Potent than Parent Thiophene-2-Carboxylic Acid (1a)
In a direct head-to-head comparison under identical assay conditions (human DAO, pH 8.5, 23 °C), 5-fluorothiophene-2-carboxylic acid (compound 1b) inhibited DAO with an IC50 of 1.4 ± 0.1 µM, representing a 5.6-fold improvement in potency over the unsubstituted parent thiophene-2-carboxylic acid (compound 1a, IC50 = 7.8 ± 1.7 µM) [1]. The 5-fluoro analog also outperformed 5-methyl (1e, IC50 = 4.6 ± 0.5 µM) by 3.3-fold, and was equipotent with 5-bromo (1d, IC50 = 1.3 ± 0.2 µM). Only 5-chloro (1c, IC50 = 0.72 ± 0.07 µM) exhibited superior potency among mono-halogenated 5-substituted analogs [1].
| Evidence Dimension | Human D-Amino Acid Oxidase (DAO) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.4 ± 0.1 µM (compound 1b) |
| Comparator Or Baseline | Parent 1a IC50 = 7.8 ± 1.7 µM; 5-Chloro 1c IC50 = 0.72 ± 0.07 µM; 5-Bromo 1d IC50 = 1.3 ± 0.2 µM; 5-Methyl 1e IC50 = 4.6 ± 0.5 µM |
| Quantified Difference | 5.6-fold more potent vs. parent 1a; 3.3-fold vs. 5-methyl 1e; approximately 2-fold less potent than 5-chloro 1c; equipotent with 5-bromo 1d |
| Conditions | Human recombinant DAO, pH 8.5, 23 °C; referenced in Eur. J. Med. Chem. 2018, 159, 23–34; also cross-validated in BRENDA enzyme database (reference 762997) |
Why This Matters
For medicinal chemistry programs targeting DAO inhibition (e.g., schizophrenia), the 5.6-fold potency gain over the parent scaffold translates to lower required dosing in downstream lead optimization, while the fluorine atom provides distinct metabolic stability advantages over the 5-chloro congener that cannot be realized with non-fluorinated alternatives.
- [1] Kato Y., Hin N., Maita N., Thomas A.G., Kurosawa S., Rojas C., Yorita K., Slusher B.S., Fukui K., Tsukamoto T. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Eur. J. Med. Chem. 2018, 159, 23–34. Table 1: IC50 values for compounds 1a–1e. View Source
